Ethyl [(1,1-dioxidotetrahydrothiophen-3-yl)amino](oxo)acetate
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Overview
Description
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate is a chemical compound with the molecular formula C8H13NO5S It is known for its unique structure, which includes a tetrahydrothiophene ring with a dioxido group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate typically involves the reaction of tetrahydrothiophene derivatives with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as distillation or large-scale chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxido group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1,1-dioxidotetrahydrothiophen-2-yl)aminoacetate
- Ethyl (1,1-dioxidotetrahydrothiophen-4-yl)aminoacetate
- Methyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate
Uniqueness
Ethyl (1,1-dioxidotetrahydrothiophen-3-yl)aminoacetate is unique due to its specific substitution pattern on the tetrahydrothiophene ring, which can influence its reactivity and interaction with biological targets. This distinct structure may confer unique properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5S/c1-2-14-8(11)7(10)9-6-3-4-15(12,13)5-6/h6H,2-5H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIIVDUIVIJIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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